Desthiobiotin

Descripción general

Descripción

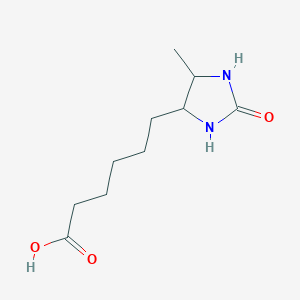

Desthiobiotin is a non-sulfur containing biotin derivative . It is a hexanoic acid having a 5-methyl-2-oxoimidazolidin-4-yl group at the 6-position . It has a role as an Escherichia coli metabolite .

Synthesis Analysis

Desthiobiotin is the primary precursor of biotin and has recently been detected at concentrations similar to biotin in seawater . The last enzymatic reaction in the biotin biosynthetic pathway converts desthiobiotin to biotin via the biotin synthase (BioB) . Isotopically labeled desthiobiotin azide (isoDTB) tags were synthesized in a straightforward manner and allowed residue-specific profiling of the cysteinome in S. aureus .Chemical Reactions Analysis

Desthiobiotin has been used in chemoproteomic experiments . It was used to quantify 59% of all cysteines in essential proteins in Staphylococcus aureus and enabled the discovery of 88 cysteines that showed high reactivity .Physical And Chemical Properties Analysis

Desthiobiotin binds less strongly to biotin-binding proteins and is easily dislocated by biotin .Aplicaciones Científicas De Investigación

Biotin Synthesis and Intermediates

Desthiobiotin has been extensively studied as a precursor in the biosynthesis of biotin, a vital vitamin. Research demonstrates that desthiobiotin can be converted into biotin or biotin-like substances by microorganisms like Escherichia coli and Saccharomyces cerevisiae. This conversion is an essential step in the biotin biosynthetic pathway. Studies also show that desthiobiotin synthetase, an enzyme in E. coli, catalyzes the synthesis of desthiobiotin from 7,8-diaminopelargonic acid, indicating its key role in this biosynthetic process (Rogers & Shive, 1947), (Cheeseman & Pai, 1970), (Eisenberg & Krell, 1969).

Protein Labeling and Detection

Desthiobiotin's reversible binding to proteins like streptavidin and avidin offers distinct advantages for protein labeling, detection, and isolation. This characteristic enables the development of techniques that allow for the easy dissociation of the desthiobiotin/biotin-binding protein complex under physiological conditions, enhancing various biological and biotechnological applications (Hirsch et al., 2002).

Enzyme Substrate Specificity

Research has shown that desthiobiotin can be used to direct the evolution of enzyme substrate specificity. For instance, Escherichia coli biotin protein ligase (BPL) was evolved to utilize desthiobiotin as a substrate. This adaptation provides new opportunities for developing robust conjugation handles for a range of biological and biotechnological applications (Lu et al., 2014).

Affinity Recovery and Purification

Desthiobiotin has been used in affinity purification techniques, such as in the recovery of lentiviruses. This method allows for efficient and envelope-independent single-step affinity purification of lentiviral vectors, showcasing desthiobiotin's potential in scalable production of viral vectors for clinical gene therapy (Chen et al., 2010).

Communication Systems in Synthetic Biology

In the field of synthetic biology, desthiobiotin has been used in developing vesicle-to-vesicle communication systems. The transfer of NeutrAvidin bound to vesicles displaying desthiobiotin to vesicles displaying biotin demonstrates its utility in triggering catalytic processes and molecular signaling, offering new avenues for research in cellular communication and synthetic biology applications (Ding et al., 2019).

Mecanismo De Acción

Desthiobiotin can overcome biotin auxotrophy if bacteria retain the bioB gene and desthiobiotin is available . A genomic search of 1068 bacteria predicts that the biotin biosynthetic potential varies greatly among different phylogenetic groups and that 20% encode solely bioB and thus can potentially overcome biotin auxotrophy .

Direcciones Futuras

Desthiobiotin has been detected at concentrations similar to biotin in seawater . This suggests that it could play a significant role in the ecological role of overcoming biotin auxotrophy for bacteria in the ocean and presumably in other ecosystems . Furthermore, the use of isotopically labeled desthiobiotin azide (isoDTB) tags in chemoproteomic experiments suggests potential future applications in the development of antibiotics with novel modes-of-action .

Propiedades

IUPAC Name |

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862136 | |

| Record name | 6-(5-Methyl-2-oxoimidazolidin-4-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dethiobiotin | |

CAS RN |

15720-25-9, 636-20-4 | |

| Record name | 5-Methyl-2-oxo-4-imidazolidinehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15720-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015720259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Desthiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Desthiobiotin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

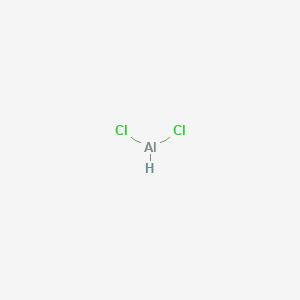

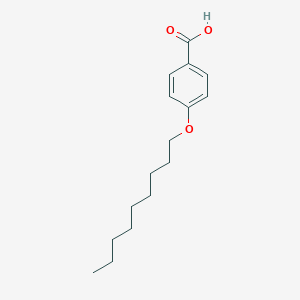

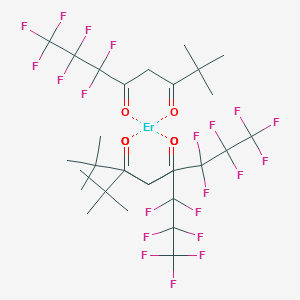

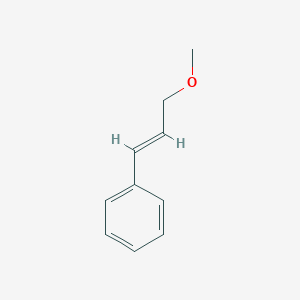

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

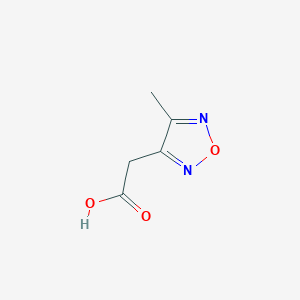

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)

![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)